N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Description

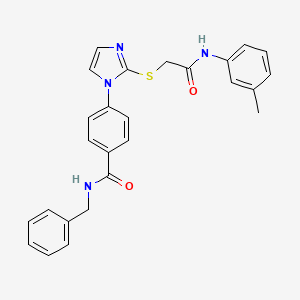

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic molecule characterized by a benzamide backbone substituted with a benzyl group at the amide nitrogen. The 4-position of the benzamide is further functionalized with a 1H-imidazole ring linked via a thioether bridge to a 2-oxoethyl group. This oxoethyl group is bonded to an m-tolylamino moiety (meta-methyl-substituted aniline), introducing both hydrophobic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-benzyl-4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-6-5-9-22(16-19)29-24(31)18-33-26-27-14-15-30(26)23-12-10-21(11-13-23)25(32)28-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTGHHGETFFXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the benzamide moiety. Common reagents used in these steps include thionyl chloride, benzylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols.

Scientific Research Applications

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structurally analogous compounds share core features such as benzamide scaffolds, imidazole/thiazole heterocycles, or thioether linkages. Below is a detailed comparison with key examples from the literature:

Structural Analogues with Imidazole-Thioether Linkages

a) 4-(2-((2-((4-Chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

- Structure: Shares the benzamide core, imidazole-thioether-oxoethyl chain, but replaces the m-tolylamino group with a 4-chlorobenzylamino moiety. The N-substituent is a furan-2-ylmethyl group.

- Key Differences :

- The 4-chlorobenzyl group enhances electron-withdrawing properties compared to the meta-methyl in m-toluidine.

- The furan moiety may alter solubility and metabolic stability.

- Implications : The chlorinated aromatic ring could improve binding to hydrophobic targets, while the furan may influence bioavailability .

b) Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

- Structure : Features a hydroxymethyl-substituted imidazole and a methylbenzyl group instead of benzyl. The thioether connects to an acetamido group.

- Methyl ester at the benzamide’s carboxylate reduces hydrogen-bonding capacity compared to the free amide.

- Implications : The ester may affect membrane permeability, while the hydroxymethyl group could facilitate interactions with hydrophilic targets .

Analogues with Heterocyclic Variations

a) N-[4-[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

- Structure: Replaces the imidazole with a thiazole ring and substitutes the m-tolylamino with a 4-methoxyphenethylamino group.

- Key Differences: Thiazole’s sulfur atom vs. The methoxyphenethyl group provides a bulkier, more flexible substituent.

- Implications : Thiazole-containing compounds often exhibit antimicrobial activity, suggesting divergent biological targets compared to imidazole derivatives .

b) 4-((1H-Imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- Structure : Retains the benzamide and imidazole but replaces the thioether-oxoethyl chain with a methylene linker. The N-substituent is a benzo[d]thiazole.

- Key Differences: Absence of the thioether-oxoethyl linkage reduces conformational flexibility.

- Implications : The rigid structure may favor interactions with planar binding sites, such as DNA or kinase enzymes .

Data Table: Structural and Functional Comparison

Biological Activity

N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, with the CAS number 1115555-34-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is and it has a molecular weight of approximately 456.56 g/mol. This compound features a benzamide core along with various functional groups, making it a candidate for multiple biological applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interaction with binding sites. These interactions can lead to significant changes in cellular pathways and biological responses.

In Vitro Studies

In vitro studies have demonstrated that N-benzyl derivatives exhibit promising activity against various biological targets. For instance, compounds structurally related to N-benzyl derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Anti-acetylcholinesterase | Acetylcholinesterase (AChE) | 0.56 | |

| Anticancer Activity | EGFR Tyrosine Kinase | Similar to Olmitinib |

Case Studies and Research Findings

- Anti-AChE Activity : A study highlighted that modifications in the para position of benzamide significantly enhanced anti-AChE activity, suggesting that similar modifications in N-benzyl compounds could yield potent inhibitors .

- Anticancer Potential : Molecular docking studies have indicated that related compounds can effectively interact with EGFR tyrosine kinase, which plays a pivotal role in cancer cell proliferation. The anticancer activities were evaluated using human colon (HT29) and prostate (DU145) cancer cell lines, showing promising results .

- Pharmacokinetic Studies : The pharmacokinetic profile of related compounds has been assessed using programs like Swiss ADME, which evaluates drug-likeness and absorption characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.